molecular formula C10H8NNaO3S B13770682 Sodium 1-aminonaphthalene-2-sulphonate CAS No. 61240-37-7

Sodium 1-aminonaphthalene-2-sulphonate

Cat. No.: B13770682
CAS No.: 61240-37-7
M. Wt: 245.23 g/mol
InChI Key: UTEKQAXKLLQOHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-aminonaphthalene-2-sulphonate can be synthesized through the sulfonation of naphthalene followed by amination. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 1-aminonaphthalene-2-sulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-aminonaphthalene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility and facilitates its interaction with target molecules. The amino group allows for further chemical modifications, making it a versatile compound in research and industrial applications .

Comparison with Similar Compounds

  • Sodium 2-aminonaphthalene-1-sulphonate
  • Naphthalene-2-sulfonic acid
  • 1,5-Naphthalene disulfonic acid

Comparison: Sodium 1-aminonaphthalene-2-sulphonate is unique due to the specific positioning of the amino and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and interaction with other molecules. Compared to sodium 2-aminonaphthalene-1-sulphonate, it has different solubility and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

61240-37-7

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

IUPAC Name

sodium;1-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI Key

UTEKQAXKLLQOHW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.